molecular formula C23H28O7 B1251674 rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan

rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan

Cat. No.: B1251674
M. Wt: 416.5 g/mol
InChI Key: RKSBJQZDPAGEQW-QNLIWRIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan is a lignan. It has a role as a metabolite.

Scientific Research Applications

Trypanocidal Properties

A study discovered that this compound, along with another tetrahydrofuran lignan, was isolated from Piper solmsianum. These compounds demonstrated in vitro activity against the trypomastigote form of Trypanosoma cruzi, indicating potential as trypanocidal agents (Martins, Lago, Albuquerque, & Kato, 2003).

Structural Analysis and Stability

Another study focused on the structural analysis and stability of this lignan. It highlighted the importance of hydrogen bonds between methoxy groups in stabilizing the all-trans tetrahydrofuran lignan grandisin, which has a related structure (Ramos, Linnert, Moraes, Amaral, Yamaguchi, & Kato, 2017).

Inhibition of Nitric Oxide Production

Research on Piper futokadsura showed that certain lignans, including the compound of interest, were capable of inhibiting nitric oxide production in a murine macrophage-like cell line, suggesting anti-inflammatory properties (Konishi, Konoshima, Daikonya, & Kitanaka, 2005).

Alpha-Glucosidase Inhibitory Properties

This lignan was found in the stem bark of Terminalia superba. It was evaluated for its glycosidase inhibition activities, specifically showing alpha-glucosidase inhibition, which could be relevant in the treatment of diabetes (Wansi, Lallemand, Chiozem, Toze, Mbaze, Naharkhan, Iqbal, Tillequin, Wandji, & Fomum, 2007).

Antioxidant Activities

A study on Larrea tridentata leaves isolated various lignans, including the compound , and tested their antioxidant activities against intracellular reactive oxygen species in HL-60 cells, indicating potential antioxidant benefits (Abou-Gazar, Bedir, Takamatsu, Ferreira, & Khan, 2004).

Anticancer Activities

Research on the roots of Asiasarum heterotropoides identified various compounds, including a related tetrahydrofuran lignan. Some of these compounds showed anticancer activities in vitro, indicating a potential role in cancer treatment (Lee, Lee, Oh, Yi, Kim, & Bang, 2013).

Plant Growth Inhibitory Activity

A study synthesized all stereoisomers of a related epoxylignan to examine their effects on plant growth, finding variations in inhibitory activity based on the configurations of the tetrahydrofuran ring (Nishiwaki, Nakayama, Shuto, & Yamauchi, 2014).

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

6-[(2R,3R,4R,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-4-methoxy-1,3-benzodioxole

InChI

InChI=1S/C23H28O7/c1-12-13(2)21(15-9-18(26-5)23-19(10-15)28-11-29-23)30-20(12)14-7-16(24-3)22(27-6)17(8-14)25-4/h7-10,12-13,20-21H,11H2,1-6H3/t12-,13-,20-,21-/m1/s1

InChI Key

RKSBJQZDPAGEQW-QNLIWRIUSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan
Reactant of Route 2
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rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan
Reactant of Route 3
Reactant of Route 3
rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan
Reactant of Route 4
Reactant of Route 4
rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan
Reactant of Route 5
Reactant of Route 5
rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan
Reactant of Route 6
Reactant of Route 6
rel-(7R,8R,7'R,8'R)-3',4'-methylenedioxy-3,4,5,5'-tetramethoxy-7,7'-epoxylignan

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